molecular formula C13H15N3O B1586385 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 280110-78-3

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B1586385
CAS No.: 280110-78-3
M. Wt: 229.28 g/mol
InChI Key: HGVYYGIMDHYGFJ-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a phenyl-substituted oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antipsychotic Activity

A significant area of research involves the development of novel antipsychotic agents. Compounds based on the 1,3,4-oxadiazole structure have shown promising results in binding affinity studies to dopamine (D2) and serotonin receptors (5-HT1A and 5-HT2A). For instance:

  • Binding Affinities : Research indicates that certain derivatives exhibit high affinity for D2 and 5-HT receptors, suggesting their potential as atypical antipsychotics with reduced side effects compared to traditional therapies .
CompoundD2 Affinity (Ki)5-HT1A Affinity (Ki)5-HT2A Affinity (Ki)
Compound 1414.8 nM6.8 nM0.22 nM
Compound 2223.0 nM4.6 nM1.1 nM

These findings highlight the therapeutic promise of such compounds in treating schizophrenia and other mood disorders while minimizing extrapyramidal symptoms associated with conventional antipsychotics .

Central Nervous System (CNS) Activity

The oxadiazole-piperidine derivatives are being investigated for their CNS activity. The multireceptor affinity profile allows for potential treatments that target multiple pathways involved in mood regulation and psychotic symptoms . For example, compound 22 was noted to inhibit behaviors induced by neuroleptics without causing catalepsy in animal models, indicating a favorable side effect profile .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of these compounds:

  • Study on Multireceptor Affinity : A comprehensive study synthesized various derivatives and evaluated their pharmacological profiles. The results demonstrated that compounds with specific substitutions on the phenyl ring showed enhanced receptor binding profiles compared to others .
  • Behavioral Studies : In vivo studies assessed the behavioral impact of these compounds in rodent models. Notably, compound 22 exhibited significant efficacy in reducing hyperactivity without inducing typical antipsychotic side effects, suggesting its potential as a safer alternative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug development, particularly in the fields of anticancer and neuroprotective agents. This article aims to detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
CAS Number: 280110-78-3

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the activity of 1,2,4-oxadiazole derivatives against human tumor cell lines, demonstrating IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Cell LineIC50 (µM)
Ovarian Adenocarcinoma (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
Renal Cancer (RXF 486)1.143

These findings suggest that the incorporation of oxadiazole into piperidine structures can enhance anticancer activity.

Neuroprotective Effects

The neuroprotective potential of compounds containing oxadiazole has been explored in the context of neurodegenerative diseases. For example, certain derivatives have shown promise in protecting neural cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease . These compounds demonstrated effective inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission.

Table 2: Neuroprotective Activity

CompoundAChE Inhibition (IC50 µM)BChE Inhibition (IC50 µM)
Compound A10.76 ± 1.6626.32 ± 3.11
Compound B7.310.56

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as AChE and butyrylcholinesterase (BChE), which are crucial for maintaining cholinergic signaling in the brain.
  • Antioxidant Properties : Many oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Cytotoxicity Against Tumor Cells : The ability to induce apoptosis in cancer cells through various pathways has been documented.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The results indicated that modifications to the oxadiazole ring significantly influenced the cytotoxic potency, with some derivatives achieving IC50 values lower than 10 µM across multiple cell lines .

Neuroprotective Study

Another research focused on the neuroprotective effects of oxadiazole derivatives in mouse models induced by amyloid-beta (Aβ) peptides. The study reported that certain compounds not only reduced Aβ levels but also improved cognitive functions as assessed by behavioral tests such as the Morris water maze .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction completion be optimized?

The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by coupling with piperidine derivatives. A common approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiocarbohydrazide intermediate under acidic conditions.
  • Step 2 : Coupling with a piperidine moiety using nucleophilic substitution or amide bond formation.
  • Optimization : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with ice-cold NaOH used to precipitate the product . Recrystallization from methanol improves purity. Adjusting stoichiometry of reactants (e.g., 1.2–1.5 equivalents of piperidine derivatives) enhances yield.

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons) and oxadiazole aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 272.12 for C14_{14}H16_{16}N3_3O).
  • Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

SAR studies should focus on:

  • Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or -Cl) or piperidine nitrogen (e.g., alkylation or acylation) to assess effects on bioactivity .
  • Assays : Test against target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) or microbial strains. For example, oxadiazole derivatives show antibacterial activity with MIC values ranging from 8–32 µg/mL .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Confirm initial findings with alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Crystallography : X-ray diffraction of ligand-target complexes (e.g., with kinases or GPCRs) clarifies binding modes and identifies false positives due to aggregation .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., fixed concentration ranges, control compounds) to minimize variability .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or EGFR kinases). A study showed a docking score of −9.2 kcal/mol for a related oxadiazole-piperidine analog .
  • ADMET Prediction : Software like SwissADME calculates logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition risks. For example, increasing logP via lipophilic substituents may improve blood-brain barrier penetration .

Q. Methodological Challenges

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to resolve impurities. A typical retention time for the parent compound is 6.8 min .
  • LC-MS/MS : Identifies low-abundance byproducts (e.g., dealkylated or oxidized derivatives) with high sensitivity.
  • Stability Studies : Accelerated degradation under heat (40°C) or UV light reveals labile functional groups (e.g., oxadiazole ring hydrolysis) .

Q. How can researchers address low yields in coupling reactions involving the piperidine moiety?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups during amide bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
  • Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .

Properties

IUPAC Name

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVYYGIMDHYGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375584
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280110-78-3
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(5-phenyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (795 mg, 2.41 mmol, 1.0 eq) in CH2Cl2 was added TFA (1.5 mL, 19.5 mmol, 8 eq). The reaction was stirred for 1 h and 7 N NH3 in MeOH (2 mL) was added dropwise for the pH to reach 7. The solvent was evaporated in vacuo giving the title product as a white solid (553 mg) which was used without further purification for the next step. MS (m/z, MH+): 230.3
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1.5 mL
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0 (± 1) mol
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0 (± 1) mol
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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